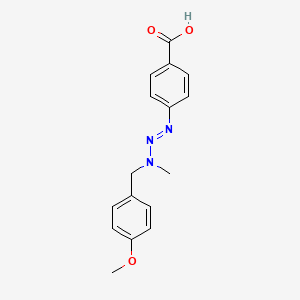
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine is a chemical compound with the molecular formula C7H21NO6Si2. It is a silane derivative, which means it contains silicon atoms bonded to organic groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine typically involves the reaction of trimethoxysilane with N-methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of catalysts and advanced purification techniques ensures the efficient production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the formation of silicone polymers.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace the methoxy groups.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicone polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine involves its ability to form siloxane bonds through hydrolysis and condensation reactions These reactions lead to the formation of stable silicone networks, which are essential in various applications
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trimethoxy-N,N-dimethylsilanamine
- 1,1,1-Trimethoxy-2-methylpropane
- Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-
Uniqueness
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and durable coatings. Its ability to undergo various chemical reactions also enhances its utility in different fields.
Properties
CAS No. |
64909-06-4 |
|---|---|
Molecular Formula |
C7H21NO6Si2 |
Molecular Weight |
271.41 g/mol |
IUPAC Name |
N,N-bis(trimethoxysilyl)methanamine |
InChI |
InChI=1S/C7H21NO6Si2/c1-8(15(9-2,10-3)11-4)16(12-5,13-6)14-7/h1-7H3 |
InChI Key |
DPNHKVDBVQGWOI-UHFFFAOYSA-N |
Canonical SMILES |
CN([Si](OC)(OC)OC)[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


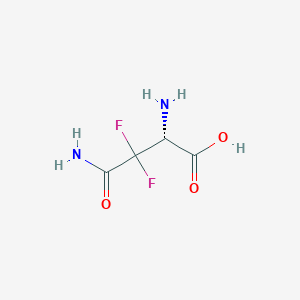


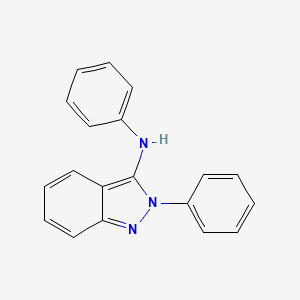

![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)
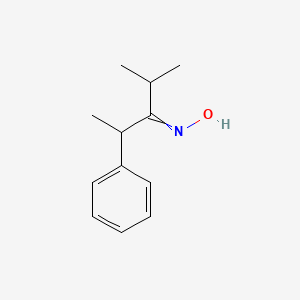
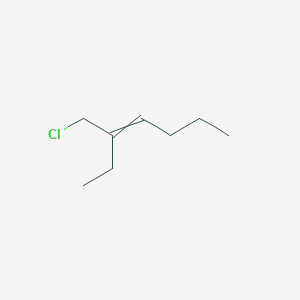

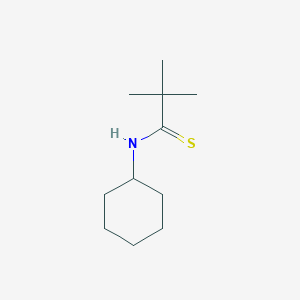
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)

